Cas no 765208-83-1 ((7-chloro-1-benzothiophen-3-yl)methanamine)
(7-chloro-1-benzothiophen-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- EN300-24500883
- (7-Chlorobenzo[b]thiophen-3-yl)methanamine
- (7-chloro-1-benzothiophen-3-yl)methanamine
- 765208-83-1
-
- MDL: MFCD20714713
- Inchi: 1S/C9H8ClNS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5H,4,11H2
- InChI Key: SLGUMCQLGJLZPQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1SC=C2CN
Computed Properties
- Exact Mass: 197.0065981g/mol
- Monoisotopic Mass: 197.0065981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.3Ų
(7-chloro-1-benzothiophen-3-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24500883-1g |
(7-chloro-1-benzothiophen-3-yl)methanamine |
765208-83-1 | 1g |
$1100.0 | 2023-09-15 | ||
| Enamine | EN300-24500883-5g |
(7-chloro-1-benzothiophen-3-yl)methanamine |
765208-83-1 | 5g |
$3189.0 | 2023-09-15 | ||
| Enamine | EN300-24500883-10g |
(7-chloro-1-benzothiophen-3-yl)methanamine |
765208-83-1 | 10g |
$4729.0 | 2023-09-15 | ||
| Enamine | EN300-24500883-0.05g |
(7-chloro-1-benzothiophen-3-yl)methanamine |
765208-83-1 | 95% | 0.05g |
$924.0 | 2024-06-19 | |
| Enamine | EN300-24500883-0.1g |
(7-chloro-1-benzothiophen-3-yl)methanamine |
765208-83-1 | 95% | 0.1g |
$968.0 | 2024-06-19 | |
| Enamine | EN300-24500883-0.25g |
(7-chloro-1-benzothiophen-3-yl)methanamine |
765208-83-1 | 95% | 0.25g |
$1012.0 | 2024-06-19 | |
| Enamine | EN300-24500883-0.5g |
(7-chloro-1-benzothiophen-3-yl)methanamine |
765208-83-1 | 95% | 0.5g |
$1056.0 | 2024-06-19 | |
| Enamine | EN300-24500883-1.0g |
(7-chloro-1-benzothiophen-3-yl)methanamine |
765208-83-1 | 95% | 1.0g |
$1100.0 | 2024-06-19 | |
| Enamine | EN300-24500883-2.5g |
(7-chloro-1-benzothiophen-3-yl)methanamine |
765208-83-1 | 95% | 2.5g |
$2155.0 | 2024-06-19 | |
| Enamine | EN300-24500883-5.0g |
(7-chloro-1-benzothiophen-3-yl)methanamine |
765208-83-1 | 95% | 5.0g |
$3189.0 | 2024-06-19 |
(7-chloro-1-benzothiophen-3-yl)methanamine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on (7-chloro-1-benzothiophen-3-yl)methanamine
Professional Introduction to (7-chloro-1-benzothiophen-3-yl)methanamine (CAS No. 765208-83-1)
Compound (7-chloro-1-benzothiophen-3-yl)methanamine, with the CAS number 765208-83-1, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzothiophene derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of a chloro substituent at the 7-position and an amine group at the 3-position of the benzothiophene core enhances its potential as a pharmacophore in drug discovery.
The benzothiophene scaffold is well-documented for its role in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs, anticancer agents, and antimicrobial compounds. The structural features of benzothiophene derivatives contribute to their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for therapeutic intervention. The specific substitution pattern in (7-chloro-1-benzothiophen-3-yl)methanamine imparts unique electronic and steric properties that can be exploited in designing novel drug molecules.
In recent years, there has been a surge in research focused on developing new derivatives of benzothiophene to overcome existing limitations in drug efficacy and pharmacokinetics. The amine group in (7-chloro-1-benzothiophen-3-yl)methanamine serves as a versatile handle for further functionalization, allowing chemists to modify the compound’s properties for specific applications. This flexibility has made it a popular intermediate in synthetic chemistry, particularly for constructing more complex molecular architectures.
One of the most compelling aspects of this compound is its potential as a building block for small-molecule drugs. The chloro substituent at the 7-position can participate in various chemical reactions, such as nucleophilic substitution or cross-coupling reactions, enabling the synthesis of structurally diverse derivatives. These reactions are often catalyzed by transition metals, which can facilitate the formation of carbon-carbon bonds under mild conditions. This capability is particularly useful in medicinal chemistry, where complex molecular frameworks are often required to achieve high affinity for biological targets.
Recent advancements in computational chemistry have also highlighted the importance of benzothiophene derivatives in drug discovery. Molecular modeling studies have demonstrated that these compounds can effectively bind to various protein targets, including kinases and transcription factors. For instance, studies have shown that certain benzothiophene derivatives exhibit inhibitory activity against cancer-related enzymes, making them promising candidates for further development. The (7-chloro-1-benzothiophen-3-yl)methanamine structure has been investigated as a potential lead compound in this context, with preliminary results suggesting its efficacy in modulating target activity.
The synthesis of (7-chloro-1-benzothiophen-3-yl)methanamine involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Key steps typically include halogenation reactions to introduce the chloro substituent at the 7-position of the benzothiophene core, followed by nucleophilic substitution or reductive amination to install the amine group at the 3-position. These synthetic strategies often employ protected amino groups to prevent unwanted side reactions during subsequent functionalization.
The role of this compound extends beyond its use as an intermediate in drug synthesis; it also serves as a valuable tool for mechanistic studies in organic chemistry. The reactivity of the chloro and amine functional groups provides chemists with opportunities to explore new synthetic pathways and develop innovative catalytic systems. Such investigations not only advance our understanding of reaction mechanisms but also contribute to the development of more efficient synthetic protocols.
In conclusion, (7-chloro-1-benzothiophen-3-yl)methanamine (CAS No. 765208-83-1) represents a fascinating example of how structural modifications can enhance the biological activity and synthetic utility of heterocyclic compounds. Its incorporation into pharmaceutical research underscores the enduring importance of benzothiophene derivatives in modern drug discovery. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in both academic and industrial settings.
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